molecular formula C20H18N6O2S B2887830 4-PROPYL-N-(2-{[3-(PYRIDIN-3-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}PHENYL)-1,2,3-THIADIAZOLE-5-CARBOXAMIDE CAS No. 1797959-54-6

4-PROPYL-N-(2-{[3-(PYRIDIN-3-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}PHENYL)-1,2,3-THIADIAZOLE-5-CARBOXAMIDE

Cat. No.: B2887830
CAS No.: 1797959-54-6
M. Wt: 406.46
InChI Key: TZEPHSDWTWXZGB-UHFFFAOYSA-N
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Description

4-PROPYL-N-(2-{[3-(PYRIDIN-3-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}PHENYL)-1,2,3-THIADIAZOLE-5-CARBOXAMIDE is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-PROPYL-N-(2-{[3-(PYRIDIN-3-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}PHENYL)-1,2,3-THIADIAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The synthesis begins with the preparation of the pyridine ring through a cyclization reaction involving appropriate precursors.

    Oxadiazole Ring Formation: The next step involves the formation of the oxadiazole ring via a cyclization reaction using hydrazine derivatives and carboxylic acids.

    Thiadiazole Ring Formation: The thiadiazole ring is then synthesized through a cyclization reaction involving thiosemicarbazide and appropriate aldehydes or ketones.

    Coupling Reactions: The final step involves coupling the different rings together using various coupling agents and catalysts under controlled reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-PROPYL-N-(2-{[3-(PYRIDIN-3-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}PHENYL)-1,2,3-THIADIAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the oxadiazole ring, converting it to corresponding amines or hydrazines.

    Substitution: The compound can participate in substitution reactions, especially at the pyridine ring, where electrophilic or nucleophilic substitution can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, hydrazines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-PROPYL-N-(2-{[3-(PYRIDIN-3-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}PHENYL)-1,2,3-THIADIAZOLE-5-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

    Biological Research: It is used in the study of enzyme inhibition, receptor binding, and cellular signaling pathways.

    Pharmaceutical Development: The compound is explored as a lead molecule for the development of new therapeutic agents.

    Industrial Applications: It is used in the synthesis of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-PROPYL-N-(2-{[3-(PYRIDIN-3-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}PHENYL)-1,2,3-THIADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. It can also interact with cellular receptors, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    4-PROPYL-N-(2-{[3-(PYRIDIN-3-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}PHENYL)-1,2,3-THIADIAZOLE-5-CARBOXAMIDE: shares structural similarities with other heterocyclic compounds, such as:

Uniqueness

The uniqueness of this compound lies in its multi-ring structure, which imparts a combination of properties from each ring system

Properties

IUPAC Name

4-propyl-N-[2-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]thiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O2S/c1-2-6-16-18(29-26-24-16)20(27)22-15-9-4-3-7-13(15)11-17-23-19(25-28-17)14-8-5-10-21-12-14/h3-5,7-10,12H,2,6,11H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZEPHSDWTWXZGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SN=N1)C(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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